2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a combination of triazole, pyridine, thiadiazole, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Various substitution reactions can occur at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole groups can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibits anti-fibrotic activities.
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: Studied for its anticancer activity.
Uniqueness
What sets 2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide apart is its unique combination of functional groups, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13N7OS3 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13N7OS3/c1-23-13(10-4-6-17-7-5-10)19-22-16(23)26-9-12(24)18-15-21-20-14(27-15)11-3-2-8-25-11/h2-8H,9H2,1H3,(H,18,21,24) |
InChI Key |
QVGBHRHHPQAGGR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CS3)C4=CC=NC=C4 |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
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